molecular formula C17H17F2NO B10843346 4-(2-Fluoro-6-(2-fluorophenoxy)phenyl)piperidine

4-(2-Fluoro-6-(2-fluorophenoxy)phenyl)piperidine

Cat. No.: B10843346
M. Wt: 289.32 g/mol
InChI Key: ZSIHFDAUAFSTIM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluoro-6-(2-fluorophenoxy)phenyl)piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-fluoro-6-(2-fluorophenoxy)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-fluoro-6-(2-fluorophenoxy)phenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluoro-6-(2-fluorophenoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-(2-fluoro-6-(2-fluorophenoxy)phenyl)piperidine is unique due to its specific arrangement of fluorine atoms and the piperidine ring, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17F2NO

Molecular Weight

289.32 g/mol

IUPAC Name

4-[2-fluoro-6-(2-fluorophenoxy)phenyl]piperidine

InChI

InChI=1S/C17H17F2NO/c18-13-4-1-2-6-15(13)21-16-7-3-5-14(19)17(16)12-8-10-20-11-9-12/h1-7,12,20H,8-11H2

InChI Key

ZSIHFDAUAFSTIM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2F)OC3=CC=CC=C3F

Origin of Product

United States

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